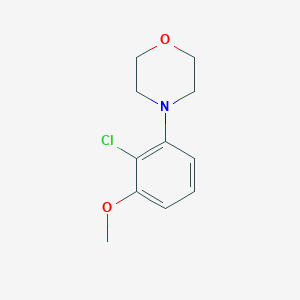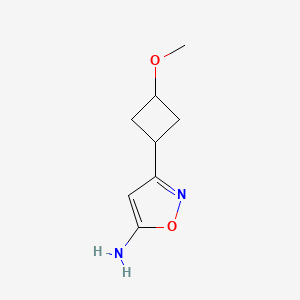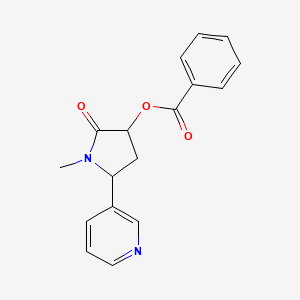![molecular formula C12H11ClN2O3 B13894055 Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate typically involves the reaction of ethyl cyanoacetate with 4-chloro-2-aminobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under reflux conditions in a solvent like ethanol or dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like triethylamine.
Condensation Reactions: Aldehydes or ketones, solvents like ethanol, and acidic or basic catalysts.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the chloro group.
Condensation Reactions: Heterocyclic compounds with potential biological activity.
Reduction Reactions:
科学的研究の応用
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules and heterocycles.
作用機序
The mechanism of action of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .
類似化合物との比較
Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate: Similar structure but lacks the chloro group.
Ethyl 4-chloro-2-aminobenzoate: Similar structure but lacks the cyano group.
Ethyl 4-chloro-2-(2-aminobenzoyl)benzoate: Similar structure but has an aminobenzoyl group instead of the cyano group.
Uniqueness
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is unique due to the presence of both the chloro and cyano groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties.
特性
分子式 |
C12H11ClN2O3 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16) |
InChIキー |
GTFDUTJVVABZMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)


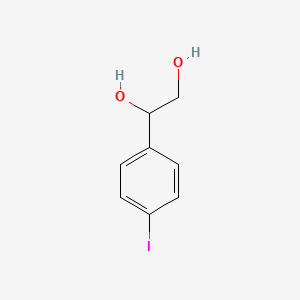
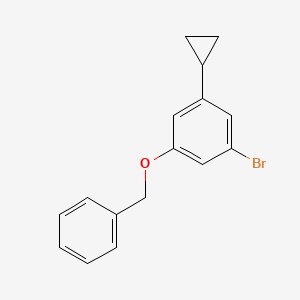
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)

